molecular formula C6H3Cl2N3O3 B1428592 4,6-Dichloro-5-nitronicotinamide CAS No. 89247-10-9

4,6-Dichloro-5-nitronicotinamide

Cat. No. B1428592
CAS RN: 89247-10-9
M. Wt: 236.01 g/mol
InChI Key: HCIGQJWIYUIECM-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-nitronicotinamide is a chemical compound with the molecular formula C6H3Cl2N3O3 . It has an average mass of 236.012 Da and a monoisotopic mass of 234.955139 Da .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-5-nitronicotinamide consists of 6 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact structure can be found in chemical databases like ChemSpider and PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloro-5-nitronicotinamide include a molecular formula of C6H3Cl2N3O3, an average mass of 236.012 Da, and a monoisotopic mass of 234.955139 Da . More detailed properties such as density, boiling point, vapor pressure, and others can be found in chemical databases .

Scientific Research Applications

Synthesis and Chemical Reactivity

4,6-Dichloro-5-nitronicotinamide serves as a pivotal intermediate in the synthesis of various heterocyclic compounds, highlighting its significance in organic chemistry. Research by Sagitullina et al. (2010) demonstrates the synthesis of substituted 5-nitronicotinamides through cyclocondensation, emphasizing the compound's versatility in producing nitriles and their derivatives. This process is critical for generating nitronicotinamides, which have broad applications in medicinal chemistry and drug design (Sagitullina et al., 2010).

Utility in Solid-Phase Synthesis

Hammarström et al. (2002) exploited 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, a closely related compound, showcasing its utility in an efficient solid-phase synthesis of olomoucine. This methodology underscores the significance of such chloro-nitro compounds in facilitating the regiocontrolled synthesis of purines and related scaffolds, pivotal in pharmaceutical research and development (Hammarström et al., 2002).

Photoreductive Properties

Görner (2011) explored the photoreduction of nitro-1,4-naphthoquinones, providing insights into the reactivity of nitro groups under light exposure. Although this study does not directly involve 4,6-Dichloro-5-nitronicotinamide, it contributes to understanding the behavior of nitro compounds in photoreductive reactions, which can be extrapolated to similar chloro-nitro compounds in photochemical studies (Görner, 2011).

Applications in Heterocyclic Chemistry

The synthesis and investigation of benzofuroxans, as discussed by Chugunova et al. (2021), reveal the chemical diversity and potential biological applications of chloro-nitro compounds. This research highlights the structural and reactivity aspects of 4,6-dichloro-5-nitrobenzofuroxan and its derivatives, underpinning their importance in the synthesis of biologically active molecules (Chugunova et al., 2021).

Safety And Hazards

Specific safety and hazard information for 4,6-Dichloro-5-nitronicotinamide is not provided in the available resources. It is recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to standard laboratory safety protocols .

properties

IUPAC Name

4,6-dichloro-5-nitropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O3/c7-3-2(6(9)12)1-10-5(8)4(3)11(13)14/h1H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIGQJWIYUIECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729935
Record name 4,6-Dichloro-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-nitronicotinamide

CAS RN

89247-10-9
Record name 4,6-Dichloro-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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